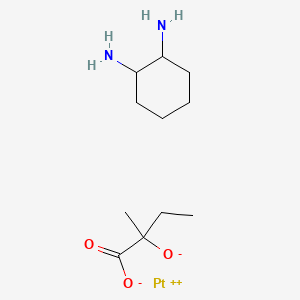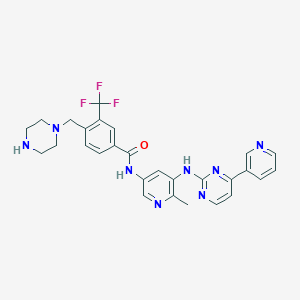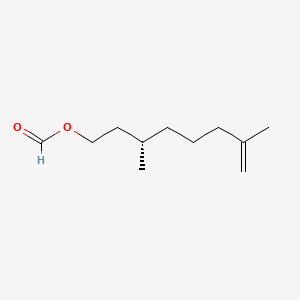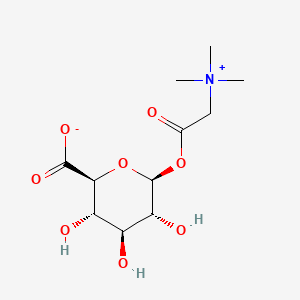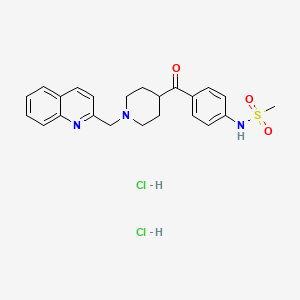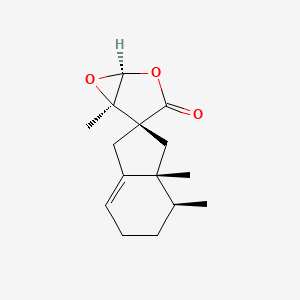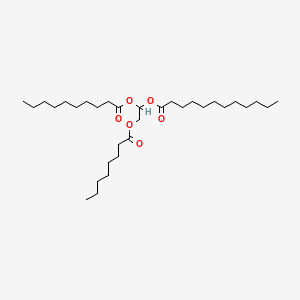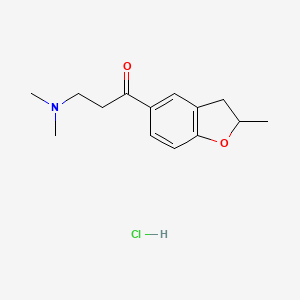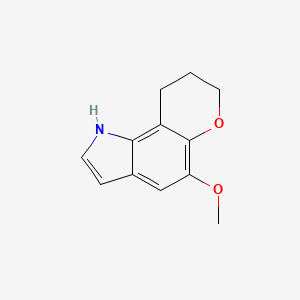
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-8,9-dihydroxy-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid ) is a heterocyclic compound with a fused pyranoindole ring system. Let’s break down its structure:
!Compound Structure)
This compound contains an indole moiety fused with a pyran ring. The indole ring is a prevalent heterocyclic system found in natural products and drugs. Pyranoindoles exhibit diverse biological activities, making them intriguing targets for synthesis and research .
Métodos De Preparación
The synthetic routes to pyranoindoles involve various strategies. One common method is the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole ring system. Specific reaction conditions and reagents vary depending on the desired substitution pattern and stereochemistry .
Análisis De Reacciones Químicas
Pyranoindoles can undergo several reactions, including oxidation, reduction, and substitution. Common reagents include acids, bases, and oxidizing agents. Major products depend on the specific reaction conditions and substituents. Further research is needed to explore the full scope of these reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore their anti-cancer, anti-microbial, and anti-inflammatory properties.
Chemical Biology: They serve as molecular probes to study biological processes.
Industry: Their unique structure may find applications in materials science and organic synthesis.
Mecanismo De Acción
The exact mechanism of pyranoindoles’ effects remains an active area of investigation. They likely interact with specific molecular targets and signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While pyranoindoles are unique, they share features with other indole derivatives. Similar compounds include:
Indoles: The parent structure of pyranoindoles.
Azepinoindoles: Derivatives with an additional nitrogen atom in the ring.
Propiedades
Número CAS |
81257-95-6 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |
Clave InChI |
IBUDEGUREFQMAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







